molecular formula C14H8ClFN2O B5854215 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5854215
M. Wt: 274.68 g/mol
InChI Key: WDADCPCNAFTPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to target various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit low toxicity and good bioavailability in animal studies. In addition, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity against cancer cells. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its relatively high cost compared to other anticancer agents.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One direction is to investigate the potential use of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole as a combination therapy with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole as a scaffold for the synthesis of novel compounds with improved biological activities. Finally, the environmental impact of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole should be investigated to ensure its safe use as a pesticide and herbicide.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then cyclized with phosphorus oxychloride to yield 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to yield high purity and high yield of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In environmental science, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been investigated for its potential use as a pesticide and herbicide due to its antimicrobial properties.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDADCPCNAFTPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

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